molecular formula C6H4F3NO2S B15203309 2-Trifluoromethanesulfonyl-pyridine

2-Trifluoromethanesulfonyl-pyridine

Cat. No.: B15203309
M. Wt: 211.16 g/mol
InChI Key: NLPOZSHCOAICQC-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)sulfonyl)pyridine is a compound that features a trifluoromethyl group attached to a sulfonyl group, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)sulfonyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine with trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods: In industrial settings, the production of 2-((Trifluoromethyl)sulfonyl)pyridine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((Trifluoromethyl)sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-((Trifluoromethyl)sulfonyl)pyridine with different functional groups attached to the pyridine ring .

Mechanism of Action

The mechanism by which 2-((Trifluoromethyl)sulfonyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The compound may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-((Trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and specificity .

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOZSHCOAICQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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